Potassium hippurate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;2-benzamidoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3.K/c11-8(12)6-10-9(13)7-4-2-1-3-5-7;/h1-5H,6H2,(H,10,13)(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSLYHVNOQTSHY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8KNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
495-69-2 (Parent) | |
| Record name | Potassium hippurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10973837 | |
| Record name | Potassium {[hydroxy(phenyl)methylidene]amino}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10973837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
583-10-8 | |
| Record name | Potassium hippurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium {[hydroxy(phenyl)methylidene]amino}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10973837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium hippurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.636 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biosynthesis and Endogenous Metabolic Transformations
Hepatic and Renal Glycine (B1666218) N-Acyltransferase Activity in Hippurate Formation
The liver and kidneys are central organs for the endogenous synthesis of hippurate, primarily mediated by the enzyme Glycine N-acyltransferase (GLYAT) uniroma1.itwikipedia.orgontosight.aiwikipedia.org. This enzyme facilitates the conjugation of benzoyl-CoA with glycine to form hippuric acid uniroma1.itwikipedia.orgmdpi.comresearchgate.net.
The biosynthesis of hippurate begins with the activation of benzoic acid. Benzoic acid is first converted into a high-energy thioester intermediate, benzoyl-CoA. This activation step is catalyzed by mitochondrial xenobiotic/medium-chain fatty acid: CoA ligases (ACSM2B) and requires ATP uniroma1.itontosight.aimdpi.comepa.gov. Benzoate (B1203000) can be sourced endogenously or from exogenous dietary precursors nih.gov. Once formed, benzoyl-CoA serves as the acylating agent that reacts with glycine. The availability of both glycine and benzoyl-CoA is critical for the rate of hippurate formation uniroma1.itnih.gov. Glycine availability, in particular, has been shown to limit the maximum rate of hippurate synthesis in vivo nih.gov.
Glycine N-acyltransferase (GLYAT, EC 2.3.1.13) is the key enzyme responsible for the conjugation of benzoyl-CoA with glycine to yield hippuric acid uniroma1.itwikipedia.orgmdpi.comresearchgate.net. While the glycine conjugation pathway was one of the earliest metabolic pathways discovered, its detailed characterization has been limited nih.gov. Studies have revealed that human GLYAT exhibits complex kinetic behavior, including substrate activation and inhibition, rather than a simple Michaelis-Menten mechanism nih.gov. Kinetic analyses have shown sigmoidal curves when initial rate is plotted against benzoyl-CoA concentration, indicating substrate activation, while plotting against glycine concentration results in a curve passing through a maximum, suggesting substrate inhibition nih.gov. The enzyme's substrate specificity and kinetic parameters are crucial for its function in detoxification and maintaining Coenzyme A (CoA) homeostasis mdpi.comnih.gov. Different variants of GLYAT have been identified, with some showing altered enzyme activity and substrate affinity, potentially affecting an individual's capacity to metabolize benzoate mdpi.com.
Table 1: Kinetic Parameters of Recombinant Mouse Glycine N-acyltransferase (GLYAT)
| Substrate | (kcat/Km)app (M⁻¹s⁻¹) |
|---|---|
| Benzoyl-CoA | (4.5 ± 0.27) × 10⁵ |
| Glycine | (5.2 ± 0.20) × 10² |
Data derived from studies on recombinant mouse GLYAT nih.gov.
Gut Microbiome-Mediated Biotransformation of Dietary Compounds to Benzoate Precursors
The gut microbiome plays a pivotal role in generating benzoate, the primary precursor for hippurate synthesis, from a wide array of dietary compounds, particularly polyphenols mdpi.comhealthmatters.ionih.govnih.govsciencegate.appnih.govnih.govmdpi.com.
Dietary polyphenols, abundant in fruits, vegetables, coffee, tea, and whole grains, are largely unabsorbed in the small intestine and reach the colon, where they are extensively metabolized by gut bacteria healthmatters.ionih.govnih.govnih.gov. These microbial biotransformations involve complex pathways that break down phenolic structures, often releasing benzoate as an intermediate mdpi.comnih.govsciencegate.appijrrjournal.com. For instance, phenolic acids, such as hydroxycinnamic and hydroxybenzoic acids, are common dietary constituents that undergo microbial degradation to yield benzoate nih.gov. Benzoate itself is also utilized by gut microbes, with specific pathways for its catabolism identified sciencegate.appresearchgate.netfrontiersin.org. The degradation of these compounds by gut microbes is a significant source of benzoate that enters the host's circulation, subsequently being converted to hippurate mdpi.comresearchgate.netnih.govhealthmatters.ionih.govresearchgate.netbmj.com.
The composition and diversity of the gut microbiome significantly influence the production of benzoate and, consequently, hippurate levels nih.govnih.govnih.govbmj.combmj.com. Studies have shown associations between specific microbial taxa and the production of benzoate and hippurate nih.govnih.govbmj.combmj.comresearchgate.net. For example, increased abundances of certain operational taxonomic units (OTUs) within Clostridiales and the species Faecalibacterium prausnitzii have been linked to higher hippurate levels, suggesting their role in benzoate metabolism nih.govresearchgate.net. Furthermore, the presence of specific microbial gene modules involved in phenylpropanoid metabolism and benzoate biosynthesis has been correlated with urinary hippurate concentrations nih.govbmj.com. Different enterotypes, or dominant microbial community structures, may also exhibit varying propensities for benzoate production nih.gov.
Interplay between Endogenous and Exogenous Factors in Hippurate Levels
Table 2: Impact of Sodium Benzoate on Rat Liver Metabolite Levels
| Treatment Group | Liver Glycine (μmol/g) | Liver Serine (μmol/g) | Liver Benzoyl-CoA (μmol/g) |
|---|---|---|---|
| Control | 2.18 | 1.63 | Not detectable |
| 600 mg NaB/kg/day | 1.48 (68% of control) | 1.27 (78% of control) | 0.52 |
Compound List
Hippurate (N-benzoylglycine)
Benzoic acid
Glycine
Benzoyl-CoA
Polyphenols
Advanced Analytical Methodologies for Hippurate Quantification and Characterization
Chromatographic Techniques for Separation and Detection
Ion Chromatography (IC) for Cationic Component Analysis
Ion chromatography is a powerful technique for separating and quantifying ionic compounds based on their differing affinities for an ion-exchange stationary phase ufms.br. While hippurate itself is an anion, the analysis of potassium hippurate in biological samples may involve the simultaneous determination of both the hippurate anion and the potassium cation. Ion chromatography systems can be configured to analyze both types of ions, often utilizing different columns or a single mixed-bed column for simultaneous analysis ufms.brresearchgate.netchromatographyonline.comd-nb.infoasianpubs.orgacs.orgusamvcluj.ro.
Research has demonstrated the successful simultaneous determination of monovalent anions and cations, including potassium, using IC with a mixed-bed ion-exchange column and potentiometric detection researchgate.netnih.gov. This approach achieved separation and detection of potassium (K⁺) alongside other ions like sodium (Na⁺), ammonium (B1175870) (NH₄⁺), chloride (Cl⁻), and nitrate (B79036) (NO₃⁻) within a short timeframe researchgate.netnih.gov. The detection limits for such methods can range from 0.2 to 1.0 µM for anions and 0.3 to 3.0 µM for cations researchgate.netnih.gov. Furthermore, ion chromatography coupled with mass spectrometry (IC-MS) is increasingly utilized for the analysis of complex biological samples, offering enhanced sensitivity and selectivity for ionic and ionizable compounds acs.org.
Method Validation and Reliability in Diverse Biological Matrices
Ensuring the reliability of analytical methods for this compound quantification in biological matrices is paramount. Method validation provides the necessary evidence that a method is suitable for its intended purpose, guaranteeing accurate and reproducible results pnrjournal.comaustinpublishinggroup.comwur.nlfda.gov.
Specificity and Sensitivity Considerations
Specificity refers to an analytical method's ability to accurately detect and quantify the target analyte (this compound) without interference from other components present in the biological matrix, such as endogenous compounds, metabolites, or degradation products austinpublishinggroup.comeuropa.eu. Validation of specificity typically involves analyzing blank biological samples spiked with potential interferents or assessing the chromatogram for the presence of interfering peaks at the analyte's retention time austinpublishinggroup.comeuropa.eu.
Sensitivity, on the other hand, relates to the method's ability to detect and quantify analytes at low concentrations. Key parameters for sensitivity include the Limit of Detection (LOD) and the Limit of Quantification (LOQ) woah.orgbio-rad.comresearchgate.neteuropa.eumdpi.com. The LOD is the lowest concentration at which an analyte can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified woah.orgbio-rad.comresearchgate.neteuropa.eumdpi.com. For instance, an ion chromatography method for hippuric acid in urine reported a detection limit of 1.0 µg/L and a quantification limit that allowed for accurate measurement researchgate.net. Similarly, UPLC-MS/MS methods for urinary metabolites have demonstrated LOQs as low as 1 ng/mL for certain compounds nih.govresearchgate.net.
Reproducibility and Inter-Laboratory Comparability
Reproducibility assesses the consistency of results obtained when an analytical method is applied repeatedly under the same conditions (repeatability) or across different laboratories and analysts (inter-laboratory reproducibility) pnrjournal.comaustinpublishinggroup.comwoah.orgnih.govich.orgchromatographyonline.com. High reproducibility is crucial for ensuring that results are reliable and comparable across different analytical settings.
Studies on hippurate analysis have reported relative standard deviations (RSDs) for precision, with values typically ranging from 1.4-2.3% for intra-day measurements in urine analysis by IC researchgate.net. For UPLC-MS/MS methods, precision (CVs) has been reported to be within ±15% of theoretical values, indicating good reproducibility nih.govresearchgate.net. Inter-laboratory comparability is often assessed through proficiency testing or collaborative method validation studies, where multiple laboratories analyze the same samples to evaluate method performance and consistency woah.orgeuropa.eucoresta.orgoenologuesdefrance.fr. These studies are vital for establishing the reliability and comparability of analytical data generated across different research or quality control environments.
Compound List:
this compound
Hippuric acid
Potassium ion (K⁺)
Sodium ion (Na⁺)
Ammonium ion (NH₄⁺)
Chloride ion (Cl⁻)
Nitrate ion (NO₃⁻)
Methenamine
Methenamine mandelate (B1228975)
Methenamine hippurate
Sodium azide (B81097)
Thiabendazole
Glyphosate
Aminomethylphosphonic acid (AMPA)
Phenylacetylglutamine
4-Cresyl sulphate
Uric acid
Creatinine
Citrate
Taurine
Mandelic acid
Sorbitol
Lactate
Oxoglutarate
Ammonia
Magnesium ion (Mg²⁺)
Calcium ion (Ca²⁺)
Ammonium (NH₄⁺)
Sodium (Na⁺)
Potassium (K⁺)
Methenamine hippurate
Methenamine
Methenamine mandelate
4-cresyl sulphate
Phenylacetylglutamine
Hippurate
NNAL (4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone)
Biological Roles and Mechanistic Insights
Role in Xenobiotic Detoxification Pathways
The body employs a sophisticated two-phase system to detoxify foreign compounds (xenobiotics) and endogenous substances, rendering them more water-soluble and facilitating their elimination. Hippurate formation is a key component of Phase II detoxification.
Hippuric acid is synthesized through the conjugation of benzoic acid with glycine (B1666218), a process catalyzed by the enzyme glycine N-acyltransferase (GLYAT) bmj.combiorxiv.orgimperial.ac.ukmdnewsline.com. This reaction typically involves the initial activation of benzoic acid to benzoyl-CoA, followed by its transfer to glycine, forming hippurate. This conjugation pathway is a primary mechanism for detoxifying benzoic acid and its derivatives, which can originate from dietary sources, food preservatives, or the metabolism of other xenobiotics such as toluene (B28343) and xylene isomers bmj.comimperial.ac.ukucsb.eduinserm.fr. The efficiency of this detoxification process can be reflected in urinary hippurate levels; higher concentrations often indicate effective conjugation and elimination of these compounds inserm.fr. Abnormalities in the balance of urinary benzoate (B1203000) and hippurate may signal underlying issues with detoxification pathways or gut dysbiosis researchgate.net.
Once formed, hippurate is primarily excreted from the body via the kidneys bmj.comresearchgate.netnih.govresearchgate.net. The renal excretion of hippurate is a complex process involving both glomerular filtration and active tubular secretion. Organic anion transporters (OATs), particularly OAT1 and OAT3 located on the basolateral membrane of proximal tubular cells, play a central role in mediating this secretion nih.govmdpi.comcore.ac.ukelifesciences.orgmdpi.comresearchgate.netuni-heidelberg.debmj.comnih.gov. As a protein-bound solute, hippurate's efficient clearance from plasma is attributed to the combined action of tubular secretion and its binding to plasma proteins core.ac.ukresearchgate.net.
The renal clearance of hippurate can exceed the glomerular filtration rate (GFR), indicating substantial tubular secretion core.ac.ukresearchgate.netuni-heidelberg.de. This characteristic allows hippurate clearance to serve as an indicator of effective renal plasma flow (ERPF), similar to the established marker para-aminohippurate (PAH) nih.govcore.ac.ukuni-heidelberg.de. In individuals with impaired renal function, such as those with chronic kidney disease (CKD), the clearance of hippurate decreases, leading to its accumulation in the plasma. This accumulation identifies hippurate as a uremic toxin, contributing to the pathophysiology of renal failure nih.govresearchgate.netresearchgate.netbmj.com. While secretion is significant, hippurate can also undergo tubular reabsorption, with its net excretion being the result of both processes elifesciences.orgmdpi.com.
Host-Microbiome Co-Metabolism and Systemic Impact
Hippurate represents a key example of a host-microbiome co-metabolite, where compounds produced by gut bacteria influence host physiology.
A significant body of research demonstrates a strong positive correlation between hippurate levels and the diversity and gene richness of the gut microbiome bmj.comimperial.ac.ukresearchgate.net. High concentrations of hippurate in urine are considered a biomarker for greater gut flora diversity and increased microbiotal gene richness. These parameters are, in turn, associated with a reduced risk of cardiometabolic diseases imperial.ac.ukresearchgate.net. Studies have consistently shown that individuals with lower microbial gene richness exhibit significantly reduced urinary hippurate levels bmj.combiorxiv.org. Specific microbial metabolic pathways, particularly those involved in benzoate synthesis within the phenylpropanoid pathway, are linked to increased hippurate production and are often more prevalent in individuals with higher microbial gene richness biorxiv.org.
Furthermore, the influence of hippurate on metabolic health appears to be diet-dependent. In individuals consuming diets rich in saturated fats, urinary hippurate concentration is linked to improved metabolic health, even when accounting for microbial gene richness bmj.combiorxiv.org. Preclinical studies using animal models, such as obese mice fed a high-fat diet, have provided causal evidence for these associations. The administration of hippurate in these models led to improvements in glucose tolerance and enhanced insulin (B600854) secretion bmj.comimperial.ac.uk. Beyond glycemic control, hippurate has demonstrated beneficial effects in preclinical models by reducing liver inflammation and fibrosis and improving pancreatic β-cell function biorxiv.orgucsb.edu. It is proposed that hippurate may act as a mediator of metabolic health by positively influencing energy homeostasis and mitigating inflammatory pathways ucsb.educore.ac.uk. Evidence also suggests a protective role for hippurate against metabolic dysfunction-associated steatotic liver disease (MASLD), with lower hippurate levels observed in disease models and administration showing beneficial effects ucsb.edu.
Molecular and Cellular Interactions of the Hippurate Anion
While direct, detailed molecular and cellular interactions of the hippurate anion are less extensively documented compared to its metabolic and excretory roles, available research points to specific mechanisms. Hippurate has been identified as a uremic toxin and a human blood serum metabolite. Some studies suggest that hippurate may inhibit Mnk1, a kinase that regulates messenger RNA (mRNA) translation, a process critical for protein synthesis involved in metabolic regulation and inflammation, potentially offering benefits in metabolic diseases elifesciences.org. In the context of chronic kidney disease, hippurate has been implicated in promoting renal fibrosis by disrupting redox homeostasis through its influence on the NRF2-KEAP1-CUL3 interaction pathway bmj.com. These findings suggest that the hippurate anion can engage in cellular signaling pathways that impact metabolic and renal health.
Chemical Synthesis and Derivatization Strategies
Contemporary Approaches for Hippuric Acid Synthesis
Modern synthesis of hippuric acid predominantly relies on the acylation of glycine (B1666218) with benzoyl chloride, a reaction often referred to as the Schotten-Baumann reaction wikipedia.org. This method involves reacting glycine with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct rsc.org.
Green Chemistry Protocols for Efficient Production
Recent research has focused on developing "green" protocols for hippuric acid synthesis, aiming to minimize hazardous chemicals and utilize safer alternatives. One such approach employs potassium carbonate as a green base and tartaric acid or citric acid as green acids, achieving yields exceeding 81% in a one-pot synthesis ijsr.netijsr.net. These protocols replace hazardous reagents like hydrochloric acid and sodium hydroxide (B78521), which can cause severe skin burns and eye damage ijsr.net. The use of milder, naturally occurring acids and bases aligns with the principles of green chemistry by reducing environmental impact and improving safety ijsr.netijsr.net.
Optimization of Reaction Conditions and Yields
Optimization of reaction conditions is crucial for maximizing yields and purity. Studies have explored various bases, such as potassium carbonate and potassium hydroxide, in conjunction with different acids like tartaric and citric acid, to achieve efficient and environmentally friendly synthesis ijsr.net. The Schotten-Baumann reaction, when optimized, can proceed smoothly, yielding hippuric acid in good yields rsc.orgijsr.net. For instance, using aqueous sodium hydroxide and benzoyl chloride, followed by careful addition and vigorous shaking, can lead to the formation of hippuric acid rsc.org.
Synthesis Routes for Potassium Hippurate Salts
This compound is synthesized by the reaction of hippuric acid with a potassium source, typically potassium hydroxide or potassium carbonate, in a suitable solvent ijsr.netchemicalbook.com. The process involves the deprotonation of the carboxylic acid group of hippuric acid by the potassium base, forming the potassium salt. While specific detailed protocols for this compound synthesis are less explicitly detailed in the provided snippets than for hippuric acid itself, the general principle involves reacting hippuric acid with a potassium-containing base. For example, the synthesis of potassium benzoate (B1203000) involves reacting benzoic acid with potassium hydroxide chemicalbook.com. By analogy, hippuric acid would react with KOH or K₂CO₃ to form this compound.
Design and Synthesis of Novel Hippurate-Containing Derivatives
The field of hippurate derivatives is expanding, with researchers designing and synthesizing novel compounds by modifying the basic hippuric acid structure. These modifications aim to impart new chemical, physical, or biological properties.
Exploration of Structural Modifications
Structural modifications often involve attaching various functional groups to the benzene (B151609) ring of the hippuric acid backbone or altering the glycine moiety. Examples include the addition of amino and octyloxy groups, leading to compounds like 5-amino-2-(octyloxy)-hippuric acid hydrochloride ontosight.ai. Other modifications involve incorporating the hippurate anion into layered double hydroxides (LDHs) to form nanohybrid materials researchgate.netnih.gov. Research also explores derivatives with allyl-oxy and propyl groups on the benzene ring, such as 4-(allyloxy)-3,5-dipropyl-hippuric acid ontosight.ai. Furthermore, hippuric acid serves as a precursor for synthesizing other heterocyclic compounds, like azlactones (oxazolones), through condensation reactions with aldehydes academie-sciences.fracademie-sciences.frresearchgate.netresearchgate.netajol.inforesearchgate.net. These reactions represent significant structural modifications of the hippuric acid scaffold.
Characterization of Novel Compound Properties
The synthesized novel hippurate derivatives are characterized using a range of analytical techniques to elucidate their structures and properties. These techniques commonly include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and elemental analysis ijsr.netresearchgate.netresearchgate.netimpactfactor.org. For instance, the formation of Zn/Al-hippurate nanohybrids is confirmed by X-ray diffraction (XRD) patterns, which show an increase in basal spacing compared to the parent LDHs researchgate.net. Metal complexes of hippuric acid, such as those with V(III), Cr(III), and Fe(III), are characterized by elemental analysis, IR, ¹H NMR, and electronic spectra, indicating coordination via the carboxylate group researchgate.net. The properties of novel derivatives are assessed for their potential biological activities, such as antiproliferative effects or antimicrobial properties ontosight.ainih.govresearchgate.net. For example, studies on hippurate-containing nanohybrids investigate their synergistic effects with therapeutic agents on cell lines nih.gov.
Compound List
this compound
Hippuric acid
Glycine
Benzoyl chloride
Tartaric acid
Citric acid
Sodium hydroxide
Hydrochloric acid
Potassium carbonate
Potassium hydroxide
5-amino-2-(octyloxy)-hippuric acid hydrochloride
4-(allyloxy)-3,5-dipropyl-hippuric acid
Azlactones (oxazolones)
Zinc-layered hydroxide (ZLH) nanohybrids
V(III) hippurates
Cr(III) hippurates
Fe(III) hippurates
Benzyl [¹¹C]hippurate
Coumarin derivatives
Hydrazone-based compounds
Cyclic peptidomimetic inhibitors
Piperidinylpyrimidine derivatives
Thiolactomycin (TLM)
Pantetheine analog (PK940)
Anthraquinones
Emodin
Chrysophanol
Piperidinol
Sugar-based bactericides
Isoxazole
Carbazole
Pyrimidine
Pyrazole derivatives
Siderophores
Ticagrelor
Mitomycin C
Auranofin
Pentamidine
Zidovudine
1,3,4-Oxadiazinoindole derivatives
Methenamine hippurate
Azo derivatives
Phenyl-diazenyl azo derivatives
Pyridinyl substituted hippuric acid derivatives
Triazole derivatives
Phenyl species
Quinoline derivatives
Thiazolo[4,5-b]pyridine derivatives
Purine (B94841) derivatives
6-hydrazinyl purine derivatives
6-bezylidene hydrazinyl purine derivatives
6-alkoxy purine derivatives
Zinc-aminolevulinic acid nano complex (n[Zn(ALA)₂])
Potassium benzoate
Sorbic acid
Benzoic acid
Phenylalanine
Epicatechins
Flavonoid polyphenol
Chlorogenic acids
Quinic acids
Caffeic acids
Vanillic acid
Tosyl chloride (TsCl)
Dimethylformamide (DMF)
Ionic liquid [Et₃NH][HSO₄]
Acetic anhydride (B1165640)
L-proline
Potash alum [KAl(SO₄)₂·12H₂O]
Iron oxide nanoparticles
Iron(II) hippurate
Aluminum hippurate
Aluminum diglycolate (B8442512)
2,4-dichlorophenoxyacetate (B1228070)
Orange G
Succinic acid
Glutaric acid
Adipic acid
Sodium heptanoate (B1214049)
Iron(III) porphyrin
Oxalato-oxoniobate complex
4-(2,4-dichlorophenoxybutyrate)
5-aminolevulinic acid
Methenamine hippurate
References ijsr.net, ijsr.net, rsc.org, ontosight.ai, ontosight.ai, researchgate.net, researchgate.net, wikipedia.org, academie-sciences.fr, academie-sciences.fr, researchgate.net, chemicalbook.com, researchgate.net, ajol.info, researchgate.net, nih.gov, impactfactor.org, nih.gov,
Advanced Research Paradigms and Future Directions
Multi-Omics Integration for Comprehensive Metabolic Phenotyping
A singular-omics approach is insufficient to capture the intricate biology of potassium hippurate, which sits (B43327) at the nexus of host and microbial metabolism. Integrating data from multiple "omics" platforms provides a more complete and systems-level understanding of the factors influencing hippurate levels and its physiological effects. nih.gov This integration is crucial for creating a comprehensive metabolic phenotype of an individual.
The fusion of data from metabolomics, metagenomics, and proteomics allows researchers to connect microbial functions with host metabolism and downstream physiological outcomes. springernature.comnih.govnih.gov
Metabolomics: Untargeted metabolomics, often utilizing Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry, consistently identifies hippurate as a significant metabolite in biofluids like urine and blood. bmj.comkcl.ac.uk Studies have shown that high urinary levels of hippurate are a key feature distinguishing different metabolic states. inserm.fr
Metagenomics: By applying shotgun sequencing to the gut microbiome, researchers can establish a direct link between the genetic capacity of gut bacteria and hippurate production. nih.gov Elevated hippurate levels are strongly associated with greater microbial gene richness and diversity, which are themselves markers of a healthy gut ecosystem. inserm.frbiorxiv.org Specific microbial pathways for producing benzoate (B1203000), the precursor to hippurate, can be identified and linked to different enterotypes. nih.govnih.gov
Proteomics: While less directly explored in hippurate-centric studies, proteomics provides the crucial link between the genetic information from metagenomics and the metabolic output. Host proteomics can elucidate the expression levels of hepatic and renal enzymes, such as glycine (B1666218) N-acyltransferase, responsible for conjugating microbially-derived benzoate with glycine to form hippurate. Fusing proteomics data with metabolomics can help determine if variations in hippurate levels are due to microbial benzoate supply or the host's capacity for conjugation. nih.gov
Data fusion frameworks combine these datasets to build correlative and predictive models. researchgate.net For instance, by integrating urinary metabolomics and fecal metagenomics, studies have demonstrated that the association between hippurate and metabolic health is dependent on dietary context, such as the intake of saturated fats. nih.govnih.gov
| Research Finding | Omics Platforms Used | Key Association |
| Marker of Microbial Diversity | Metabolomics (¹H-NMR), Metagenomics | High urinary hippurate is associated with increased microbial gene richness and diversity. inserm.frbiorxiv.org |
| Host-Microbe Co-metabolism | Metabolomics, Metagenomics | Urine hippurate levels correlate with microbial functional modules for benzoate biosynthesis. nih.gov |
| Link to Metabolic Health | Metabolomics, Metagenomics | In individuals on high-fat diets, hippurate levels, independent of gene richness, are linked to markers of metabolic health. biorxiv.orgnih.gov |
Network analysis is a powerful tool for visualizing and interpreting the complex web of interactions that define the hippurate metabolic pathway. github.io This approach moves beyond linear pathways to show how hippurate is connected to a larger network of metabolites and biological processes. researchgate.net
The hippurate synthesis pathway is a multi-step, multi-organ process:
Dietary Precursors: Polyphenolic compounds from foods like fruits, vegetables, and tea are ingested. acs.orgresearchgate.net
Microbial Metabolism: Gut bacteria metabolize these polyphenols, as well as aromatic amino acids like phenylalanine, into various intermediates, ultimately producing benzoic acid. nih.govnih.gov
Host Conjugation: Benzoic acid is absorbed into the bloodstream, transported to the liver and kidneys, and conjugated with the amino acid glycine to form hippuric acid. nih.gov
Excretion: Hippuric acid (as hippurate) is then excreted in the urine. acs.org
Correlation-based network analysis of metabolomics data can reveal how changes in hippurate levels are associated with changes in other related metabolites. These networks highlight clusters of co-regulated compounds, suggesting their involvement in shared biological pathways. github.io For example, network analyses have shown that hippurate levels are often correlated with other microbial-derived metabolites, such as p-cresol (B1678582) sulfate, and metabolites involved in amino acid metabolism. nih.gov This allows researchers to place hippurate within a broader context of gut microbiome activity and its influence on host metabolism.
Computational Modeling and In Silico Studies
Computational approaches provide a means to simulate and predict the behavior of hippurate at the molecular and systemic levels, offering insights that are difficult to obtain through experimental methods alone. mdpi.com
Molecular docking is a computational technique used to predict how a small molecule, like hippurate, binds to a target protein. nih.gov This method is crucial for understanding the interactions that govern hippurate's transport and potential biological activities.
A key example is the study of hippurate's interaction with Human Serum Albumin (HSA), the primary carrier protein in blood. As a uremic toxin, the efficiency of hippurate's removal during hemodialysis is dependent on how strongly it binds to HSA. nih.gov
Docking Simulations: In silico molecular docking simulations have been performed to elucidate the binding of hippuric acid to HSA. These studies revealed that hippurate can bind to both of the main drug-binding sites on HSA (Sudlow site I and site II), with a relatively stronger affinity for site II. nih.gov
Interaction Forces: The simulations identified the specific amino acid residues involved in the interaction and characterized the binding forces, which include a combination of electrostatic, hydrogen, and hydrophobic bonds. nih.gov
Binding Stability: By calculating the binding energy, these models provide a quantitative measure of the affinity between hippurate and its transport protein. This information helps explain why protein-bound molecules like hippurate are challenging to remove from the blood. nih.govmdpi.com
While not yet extensively applied to hippurate, molecular dynamics simulations could further enhance these findings by modeling the dynamic behavior of the hippurate-protein complex over time, providing deeper insights into the stability of the binding. mdpi.com
| Parameter | Docking Simulation Finding (Hippurate and HSA) |
| Primary Binding Site | Sudlow site II nih.gov |
| Binding Energy (ΔG) | Close to calorimetrically obtained values for site II nih.gov |
| Key Interacting Residues | Arg410 and Tyr411 involved in binding at Site II nih.gov |
| Types of Interactions | Electrostatic, hydrogen bonds, hydrophobic forces nih.gov |
Predictive modeling of metabolic fluxes aims to quantify the rate of turnover of metabolites in a biological system. While specific flux balance analysis models for this compound are not yet prevalent in the literature, the methodology offers a powerful future avenue for research. plos.org Such models could be used to predict how various inputs affect the rate of hippurate synthesis and excretion.
A potential in silico model for hippurate could integrate genomic data from both the host and key gut microbes to predict metabolic outcomes. plos.org
Model Inputs: The model could include variables such as dietary intake of specific polyphenols, the abundance of microbial species known to produce benzoate, and host gene expression data for the relevant conjugation enzymes.
Flux Prediction: Using these inputs, the model could predict the flux of benzoate from the gut and the subsequent rate of hippurate synthesis in the liver. This would allow researchers to simulate different scenarios, such as the introduction of a probiotic strain or a change in diet, and predict the impact on hippurate levels.
Applications: Such predictive models would be invaluable for designing targeted nutritional or microbial interventions aimed at modulating an individual's metabolic phenotype. nih.gov They could help identify the most efficient ways to increase levels of hippurate, a putative marker of metabolic health.
Future Directions in Fundamental Research of this compound
Despite recent advances, many aspects of this compound's biology remain to be explored. Future research is poised to delve deeper into its mechanistic roles and therapeutic potential.
Biomarker Refinement: While hippurate is a promising biomarker for diet, microbial diversity, and metabolic health, its levels are influenced by a complex interplay of factors including diet, gut microbiota composition, age, sex, and renal function. nih.govnih.gov Future studies must focus on disentangling these variables to refine its use as a reliable and context-specific biomarker. nih.gov
Mechanistic Pathways: The discovery of a host-microbe co-metabolic pathway involving host medium-chain acyl-CoA dehydrogenase (MCAD) in processing microbial metabolites to generate hippurate opens new research avenues. nih.gov Further investigation is needed to understand the full extent of this and other host pathways in metabolizing gut-derived compounds.
Therapeutic and "Postbiotic" Potential: Evidence suggests that hippurate is not just a passive marker but an active mediator of metabolic health, with studies showing it can improve glucose tolerance and stimulate insulin (B600854) secretion. nih.govnih.gov This positions hippurate as a "postbiotic" candidate—a beneficial metabolite produced by probiotics. Future research should explore the therapeutic potential of administering this compound directly or modulating its endogenous production to improve metabolic outcomes in conditions like metabolic syndrome and non-alcoholic fatty liver disease. nih.govnih.gov
Integrated Multi-Omics Models: The continued development of sophisticated data integration and predictive modeling techniques will be essential. Building comprehensive, predictive models of hippurate metabolism will allow for a more personalized approach to health, enabling strategies to optimize the host-microbiome relationship for improved well-being. liomicslab.cn
Elucidating Undiscovered Biochemical Pathways
While the primary synthesis of hippuric acid from benzoic acid and glycine in the liver and kidneys is well-documented, ongoing research continues to unravel the more intricate aspects of its biochemical journey and its connections to broader metabolic networks. wikipedia.orgchemicalbook.com The role of the gut microbiome in producing benzoate from dietary polyphenols is a particularly active area of investigation, suggesting that fluctuations in this compound levels could signify undiscovered microbial metabolic pathways and their influence on host physiology. acs.orgresearchgate.net
Research has demonstrated a strong positive association between urinary hippurate levels and gut microbial gene richness. nih.govinserm.fr This connection positions this compound as a key indicator of a healthy and diverse gut microbiome. inserm.fr Future research is aimed at identifying the specific bacterial species and enzymatic pathways responsible for the metabolism of various dietary precursors to benzoate, the antecedent of hippurate. acs.org Understanding these pathways could reveal novel targets for therapeutic intervention in diseases linked to gut dysbiosis. inserm.fr
Furthermore, metabolomic studies consistently identify hippurate as a perturbed metabolite in various conditions, suggesting its involvement in yet-to-be-defined biochemical pathways related to those disease states. acs.org For instance, altered hippurate levels have been observed in metabolic syndrome, obesity, and inflammatory bowel disease, prompting further investigation into the upstream and downstream metabolic events connected to these changes. acs.orgkcl.ac.uk The elucidation of these pathways promises to provide a more holistic understanding of the interplay between diet, the microbiome, and host metabolism.
Novel Applications in Research Probes and Tool Compounds
The utility of this compound in the laboratory extends beyond its role as a biological marker. Its consistent presence in biofluids and its responsiveness to physiological changes make it a valuable tool compound in various research applications. In metabolomic profiling, hippurate often serves as a reference point for assessing the metabolic state of an organism. acs.org
One of the most established applications of hippurate is as a biomarker for exposure to toluene (B28343), although this correlation is subject to other influencing variables. acs.org It is also utilized as a measure of renal clearance. acs.org In microbiology, the hippurate hydrolysis test, which assesses the ability of a microorganism to break down hippurate into benzoic acid and glycine, is a classic method for the identification of bacterial species such as Streptococcus agalactiae. nih.govsemanticscholar.org
Advanced analytical techniques have further enhanced the use of hippurate as a research probe. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy allow for the precise quantification and identification of hippurate in complex biological samples. acs.org These methods are crucial in metabolome-wide association studies (MWAS) that seek to link specific metabolites with physiological traits or disease risks. bmj.com The characteristic spectral signatures of hippurate in NMR and its mass-to-charge ratio in mass spectrometry provide reliable data points for these large-scale analyses. acs.org
| Analytical Technique | Parameter | Observed Value |
|---|---|---|
| ¹H NMR Spectroscopy (in phosphate (B84403) buffer, pH 7.4) | Chemical Shifts (ppm) | 3.97 (d, CH₂), 7.56 (t, m-CH), 7.64 (t, p-CH), 7.84 (d, α-CH) |
| ¹³C NMR Spectroscopy | Chemical Shifts (ppm) | 179.4, 173.1, 134.8, 131.4, 129.8 |
| Mass Spectrometry | m/z (Positive Ion Analysis) | 180.0660 |
| m/z (Negative Ion Analysis) | 178.0504 |
Exploring Comparative Metabolism Across Species
The metabolism of benzoic acid to hippuric acid exhibits notable variations across different species, providing a rich area for comparative metabolic studies. These differences are often attributed to interspecies variations in the enzymatic machinery for glycine conjugation and the rate of glycine mobilization. acs.org
In humans, rodents, rabbits, cats, and Rhesus monkeys, the conversion of benzoic acid to hippurate is highly efficient, with 95-100% of administered benzoic acid being excreted as hippurate. acs.org However, in other animals such as dogs, ferrets, hedgehogs, pigs, and sheep, a significant portion (up to 20%) of benzoic acid is excreted as benzoyl glucuronide and unconjugated benzoic acid. acs.org The primary site of hippurate synthesis also differs; in humans, it occurs in both the liver and kidneys, whereas in dogs, the synthesis appears to be exclusively in the kidneys. acs.org
Gender-based differences in hippurate excretion have also been observed. Studies in Zucker rats and various mouse strains have shown that female animals tend to have higher levels of urinary hippurate. acs.org While some human studies have indicated a similar trend of increased hippurate excretion in females, the difference has not always been statistically significant. acs.org These species- and gender-specific metabolic differences underscore the importance of considering these variables in preclinical and clinical research involving hippurate metabolism.
| Species | Primary Metabolite of Benzoic Acid | Site of Hippurate Synthesis |
|---|---|---|
| Human | Hippurate (95-100%) | Liver and Kidneys |
| Rodents | Hippurate (95-100%) | Not specified |
| Rabbit | Hippurate (95-100%) | Not specified |
| Cat | Hippurate (95-100%) | Not specified |
| Rhesus Monkey | Hippurate (95-100%) | Not specified |
| Dog | Hippurate and Benzoyl glucuronide | Kidneys |
| Ferret | Hippurate and Benzoyl glucuronide | Not specified |
| Pig | Hippurate and Benzoyl glucuronide | Not specified |
| Sheep | Hippurate and Benzoyl glucuronide | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
